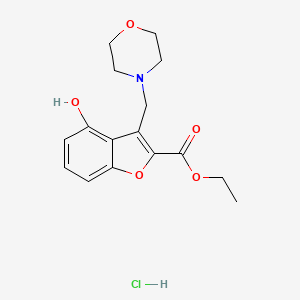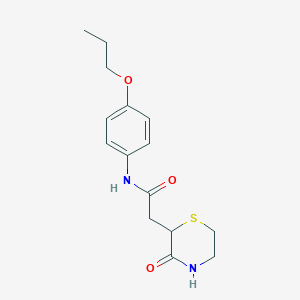
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide, also known as DICM, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DICM is a small molecule that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide may be able to alter gene expression patterns in cancer cells, leading to cell death. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell viability and proliferation. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit certain enzymes and signaling pathways involved in inflammation.
Advantages and Limitations for Lab Experiments
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has several advantages for laboratory experiments, including its small molecular size and ease of synthesis. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide in laboratory experiments. For example, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide can be cytotoxic at high concentrations, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide. One area of interest is the development of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide analogs with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another potential direction is the investigation of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide and to explore its potential applications in other areas of scientific research, such as inflammation and pain management.
Synthesis Methods
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 3,4-dihydro-1H-isochromene in the presence of a base catalyst. The resulting intermediate is then treated with an amine to form the final product, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
Scientific Research Applications
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields of scientific research. In particular, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has shown promise as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been studied for its potential neuroprotective effects, with research suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been investigated for its potential anti-inflammatory and analgesic properties.
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-6-14(7-9-15)18(20)19-12-17-16-5-3-2-4-13(16)10-11-22-17/h2-9,17H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYIGHFRVRPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)

![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)

![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)

